4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE
Description
The compound 4-{[(1E)-2-Cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a conjugated enamine linker with a cyano group and a 4-phenyl-substituted thiazole ring.
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c20-10-15(11-22-16-8-6-14(7-9-16)18(21)24)19-23-17(12-25-19)13-4-2-1-3-5-13/h1-9,11-12,22H,(H2,21,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQPZBAIONKJNE-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and receptors, modulating biochemical pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure is distinguished by:
- Benzamide core : Provides a planar aromatic system for hydrogen bonding via the amide group.
- Ethenyl linker : Ensures rigidity and conjugation, critical for electronic properties.
- 4-Phenyl-1,3-thiazol-2-yl group : Enhances lipophilicity and binding affinity to hydrophobic pockets.
- Cyano substituent: Increases electrophilicity and resistance to oxidation.
Comparison Table
Research Findings and Functional Insights
Electronic and Steric Effects
- The target compound’s thiazole ring offers a smaller heterocyclic system compared to benzothiazole in , reducing steric hindrance while retaining π-stacking capacity.
- Oxadiazole-containing analogs (e.g., ) exhibit higher polarity due to the oxadiazole’s electron-deficient nature, which may improve solubility but reduce membrane permeability compared to thiazoles.
Pharmacological Potential
- 4-Phenylthiazole derivatives are frequently explored in kinase inhibitors (e.g., ), suggesting the target compound may target similar pathways.
- Methoxy-containing analogs (e.g., ) prioritize solubility but may face metabolic challenges, whereas the cyano group in the target compound could enhance metabolic stability.
Biological Activity
The compound 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzamide is a derivative of benzamide, characterized by its thiazole and cyano substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the current literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a benzamide core linked to a thiazole ring via a cyano group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1021251-42-2 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on various cancer cell lines. One study highlighted that derivatives containing thiazole rings showed enhanced cytotoxicity against leukemia cells, with IC50 values in the micromolar range .
Antiviral Activity
In the context of antiviral research, benzamide derivatives have been explored for their ability to inhibit hepatitis B virus (HBV) replication. A study demonstrated that certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels by interfering with the assembly of viral capsids . The mechanism involved binding to specific protein sites essential for viral replication.
The biological activity of this compound can be attributed to its structural components:
Thiazole Ring : Known for its role in enhancing biological activity through interactions with cellular targets.
Cyano Group : This functional group may facilitate binding with key enzymes or receptors involved in cancer proliferation or viral replication.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitumor Efficacy : A study involving a series of thiazole-containing benzamides showed promising results in inhibiting tumor growth in xenograft models.
- Hepatitis B Treatment : Research demonstrated that specific derivatives could reduce HBV replication significantly, suggesting their potential as therapeutic agents against viral infections .
- Kinase Inhibition : Some benzamide derivatives have been identified as RET kinase inhibitors, which are crucial in various cancers. These compounds exhibited moderate to high potency in ELISA-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
